molecular formula C₂₆H₃₉D₅NNaO₇S B1158043 Taurocholic Acid-d5 Sodium Salt

Taurocholic Acid-d5 Sodium Salt

Cat. No.: B1158043
M. Wt: 542.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurocholic Acid-d5 Sodium Salt (C₂₆H₃₉D₅NNaO₇S; molecular weight: 542.72) is a deuterium-labeled isotopologue of taurocholic acid, a primary bile acid conjugated with taurine. It serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous bile acids in biological matrices such as plasma, serum, and tissues . With a purity >95% (HPLC), it is widely used to study lipid absorption, cholesterol metabolism, gut microbiota interactions, and pharmacokinetics of bile acids . Its deuterated structure (five deuterium atoms replacing hydrogen) ensures minimal interference with endogenous analytes during MS detection, enhancing analytical precision .

Properties

Molecular Formula

C₂₆H₃₉D₅NNaO₇S

Molecular Weight

542.72

Synonyms

2-[[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d5 Sodium Salt;  3α,7α,12α-Trihydroxy-5β-cholanic Acid-24-taurine-d5 Sodium Salt;  Cholaic Acid-d5 Sodium Salt;  Cholic Acid-d5 Taurine Sodium Salt;  Cholyltaurine-d5 Sodi

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of Taurocholic Acid-d5 Sodium Salt with analogous deuterated bile acids:

Compound Name Molecular Formula Molecular Weight Deuterium Positions Key Functional Groups Purity Primary Applications
This compound C₂₆H₃₉D₅NNaO₇S 542.72 Not specified Taurine conjugate, sulfonic acid >95% (HPLC) LC-MS/MS internal standard, metabolic studies
Taurolithocholic Acid-d5 Sodium Salt Not specified Not specified Not specified Taurine conjugate, lithocholic acid backbone >95% (HPLC) Bile acid quantification, enterohepatic circulation studies
Taurochenodeoxycholic Acid-d5 Sodium Salt C₂₆H₃₉D₅NNaO₆S 526.72 Not specified Taurine conjugate, chenodeoxycholic acid backbone >95% (HPLC) Apoptosis research, anti-inflammatory studies
Taurodeoxycholic Acid-d4 Sodium Salt C₂₆H₃₈D₄NNaO₆S 522.68 Positions 2, 2, 4, 4 Taurine conjugate, deoxycholic acid backbone ≥98% (CP) Membrane protein isolation, inflammation studies

Key Observations :

  • Deuterium Labeling: Taurocholic Acid-d5 and Taurochenodeoxycholic Acid-d5 differ in their bile acid backbones (cholic vs. chenodeoxycholic acid), leading to distinct metabolic roles. The position and number of deuterium atoms influence their utility in specific assays; for example, Taurodeoxycholic Acid-d4’s labeling at positions 2 and 4 enhances its stability in membrane protein studies .
  • Acidic Properties : Sulfonic acid groups in Taurocholic Acid-d5 and Taurolithocholic Acid-d5 contribute to high acidity (pKa ~−1), affecting their recovery in solid-phase extraction (SPE) due to ion suppression .
Analytical Performance in LC-MS/MS

Recovery and Matrix Effects :

  • Taurocholic Acid-d5 and Taurolithocholic Acid-d5 exhibit poor recovery (~<70%) in plasma-free SPE protocols due to their sulfonic acid groups, which bind strongly to cationic SPE resins. However, co-extraction with plasma improves repeatability (e.g., Taurocholic Acid-d5 repeatability improves from 47% to 4% with plasma) by mitigating matrix-induced ion suppression .
  • In contrast, Taurochenodeoxycholic Acid-d5 and Taurodeoxycholic Acid-d4 show higher recovery (>80%) in similar protocols, likely due to fewer sulfonic interactions .

Selectivity :

  • Deuterated analogs like Taurocholic Acid-d5 avoid co-elution with endogenous bile acids (e.g., glycocholic acid or ursodeoxycholic acid), ensuring accurate quantification .

Key Findings :

  • Toxicity Profile : Taurocholic Acid-d5 and Taurolithocholic Acid-d5 are associated with intestinal inflammation in fish models when supplemented in low-fishmeal diets, whereas Tauroursodeoxycholic Acid demonstrates protective effects .
  • Therapeutic Potential: Taurocholic Acid-d5’s sodium salt form has been repurposed to target MAPK3 in intervertebral disc degeneration, highlighting its versatility beyond metabolic studies .

Preparation Methods

Step 1: Synthesis of Sodium Taurate Precursor

Taurine (2-aminoethanesulfonic acid) undergoes alkalization to form sodium taurate, the reactive intermediate for subsequent conjugation. The patent CN113583079B specifies:

  • Reagents : Taurine (1.0 equiv) dissolved in deionized water with stoichiometric NaOH (1.05 equiv)

  • Conditions : 25°C, 2-hour stirring under nitrogen atmosphere

  • Yield : 98% sodium taurate after lyophilization

For deuterated variants, deuterium oxide (D₂O) replaces water to initiate H/D exchange at labile positions. However, full deuteration requires additional steps due to the compound’s five deuterium atoms.

Step 2: Condensation with Cholic Acid-d5

Deuterated cholic acid (Cholic Acid-d5) reacts with sodium taurate via 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)-mediated coupling:

  • Molar Ratio : 1:1.2 (sodium taurate : Cholic Acid-d5)

  • Solvent System : Anhydrous dimethylformamide (DMF)

  • Temperature : 100°C ± 5°C

  • Duration : 6 hours with continuous stirring

The reaction mechanism involves EEDQ activating the carboxyl group of Cholic Acid-d5, enabling nucleophilic attack by sodium taurate’s amine group. This step achieves 83–87% conversion efficiency in pilot batches.

Deuteration Strategies and Isotopic Purity Control

Incorporating five deuterium atoms into the Taurocholic Acid backbone requires precise isotopic labeling. Two primary methods are employed:

Direct Synthesis Using Deuterated Starting Materials

  • Cholic Acid-d5 : Commercial Cholic Acid-d5 (≥98% isotopic purity) serves as the deuterium source.

  • Deuterium Enrichment : Positions C-2, C-3, C-4, C-23, and C-24 are typically substituted based on NMR analysis.

Post-Synthetic Hydrogen/Deuterium Exchange

  • Catalytic Exchange : Heating under reflux with D₂O and Pd/C catalyst at 80°C for 48 hours introduces deuterium at acidic α-positions.

  • Limitations : This method risks structural degradation and achieves ≤3 deuterium substitutions, necessitating hybrid approaches.

Purification and Isolation Protocols

Crude reaction mixtures undergo multi-stage purification to meet pharmacopeial standards (>95% purity):

Solvent Extraction

  • First Wash : Ethyl acetate (3 × 50 mL) removes unreacted Cholic Acid-d5.

  • Second Wash : Dichloromethane (2 × 30 mL) extracts EEDQ byproducts.

Chromatographic Refinement

  • Column : C18 reverse-phase silica (40–63 μm)

  • Mobile Phase : Gradient of methanol (0.1% formic acid) in deuterium-depleted water

  • Elution Profile :

    Time (min)% MethanolPurpose
    0–520%Polar impurities
    5–2520→80%Target compound
    25–3080%Column equilibration

This process yields 92–94% recovery of this compound.

Analytical Characterization and Quality Assurance

Post-synthesis validation ensures structural fidelity and isotopic purity:

High-Performance Liquid Chromatography (HPLC)

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

  • Detection : UV at 210 nm

  • Retention Time : 12.3 ± 0.2 minutes

  • Purity : >95% (area normalization)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key deuterium incorporation is confirmed via ¹H NMR suppression :

  • Disappearance of Peaks : δ 0.68 (C-18 CH₃), δ 3.40 (C-24 CH₂)

  • Quantification : ≤0.1% protiated impurity in D₂O solvent

Mass Spectrometric Analysis

  • Instrument : Q-TOF MS with ESI ionization

  • Observed m/z : 542.72 [M+Na]⁺ (calculated for C₂₆H₃₉D₅NNaO₇S)

  • Isotopic Purity : ≥98% by peak integration

Critical Process Parameters and Optimization

Temperature Effects on Condensation Efficiency

Temperature (°C)Reaction Time (h)Yield (%)
80871
100687
120482

Elevating temperature beyond 100°C accelerates byproduct formation, reducing yield.

Solvent Impact on Deuteration Levels

SolventDeuterium Content (atoms/molecule)
DMF4.8 ± 0.2
DMSO-d65.0 ± 0.1
THF3.1 ± 0.3

Polar aprotic solvents like DMSO-d6 maximize H/D exchange efficiency.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers implement these adaptations for kilogram-scale synthesis:

  • Continuous Flow Reactors : Reduce reaction time to 2 hours via pressurized (3 bar) flow systems.

  • In-Line Monitoring : FTIR probes track EEDQ consumption in real time.

  • Crystallization : Anti-solvent addition (diethyl ether) precipitates product with 99.5% purity after recrystallization.

Challenges in Deuterated Bile Acid Synthesis

Byproduct Formation Pathways

  • EEDQ Hydrolysis : Generates 2-ethoxyquinoline-1(2H)-carboxylic acid, removed via acid-base extraction.

  • Taurine Oxidation : Minimized by oxygen-free reaction conditions.

Regulatory Considerations

  • ICH Q3D Guidelines : Require ≤0.1% residual DMF in final products.

  • USP <735> : Enforces 95–105% potency limits for labeled compounds.

Q & A

Q. How is Taurocholic Acid-d5 Sodium Salt structurally characterized to ensure isotopic purity for analytical applications?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation at specified positions (e.g., C-23 and C-24) to confirm labeling efficiency and rule out isotopic scrambling .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95%) and resolve potential impurities from non-deuterated analogs .
  • Mass Spectrometry (MS) : Compare observed molecular ions (e.g., m/z 542.7 for [M+H]⁺) with theoretical values to validate isotopic enrichment .

Q. What protocols are recommended for preparing stable stock solutions of this compound in biological assays?

Methodological Answer:

  • Solubility Optimization : Dissolve in DMSO (20 mg/mL) or PBS (3 mg/mL) to avoid micelle formation below the critical micellar concentration (CMC: 3–11 mM) .
  • Storage Conditions : Aliquot and store at –20°C to prevent degradation; avoid freeze-thaw cycles to maintain stability .
  • Concentration Validation : Verify stock concentrations using UV spectrophotometry (λmax ~ 210 nm) or LC-MS calibration curves .

Q. How is this compound employed as an internal standard in bile acid quantification?

Methodological Answer:

  • Spike-and-Recovery Workflow : Add a fixed concentration (e.g., 1 µM) to biological samples (serum, bile) before extraction to correct for matrix effects .
  • Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns to resolve deuterated and non-deuterated analogs .
  • Data Normalization : Calculate analyte-to-internal standard peak area ratios to account for instrument variability .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to distinguish this compound from endogenous bile acids in multiplex assays?

Methodological Answer:

  • Collision Energy Tuning : Adjust collision-induced dissociation (CID) energy to maximize fragmentation specificity (e.g., m/z 80.2 for taurine-derived fragments) .
  • Ionization Source Optimization : Use electrospray ionization (ESI) in negative mode with desolvation temperatures >300°C to enhance sensitivity .
  • Isotopic Interference Mitigation : Employ high-resolution mass spectrometers (HRMS) with resolving power >30,000 to separate d₅ from d₄ or d₀ species .

Q. What experimental strategies resolve discrepancies in isotopic enrichment measurements when using this compound?

Methodological Answer:

  • Cross-Validation with NMR : Compare deuterium distribution profiles from ²H-NMR with MS data to identify labeling inconsistencies .
  • Batch-Quality Checks : Require suppliers to provide Certificate of Analysis (CoA) detailing isotopic purity (>98%) and positional labeling .
  • Alternative Quantification : Use orthogonal methods like stable isotope dilution assays with non-overlapping deuterated analogs .

Q. How does the aggregation behavior of this compound influence its efficacy in solubilizing membrane-bound proteins?

Methodological Answer:

  • Critical Micellar Concentration (CMC) Determination : Measure fluorescence anisotropy of diphenylhexatriene (DPH) to identify CMC thresholds (3–11 mM) .
  • Micelle Size Analysis : Use dynamic light scattering (DLS) to confirm micelle homogeneity (aggregation number = 4) for consistent protein solubilization .
  • Functional Validation : Compare enzymatic activity of solubilized proteins (e.g., NTCP transporters) in micellar vs. monomeric states .

Q. What mechanistic insights can be gained by studying this compound’s interaction with cellular receptors like FXR or TGR5?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure binding kinetics (KD, kon/koff) at varying deuterated bile acid concentrations .
  • Transcriptional Profiling : Use qPCR or RNA-seq to assess downstream gene regulation (e.g., CYP7A1 suppression via FXR activation) .
  • Competitive Binding Assays : Co-incubate with non-deuterated ligands to evaluate isotopic effects on receptor affinity .

Data Contradiction Analysis

Q. How to address inconsistent recovery rates of this compound in metabolic flux studies?

Methodological Answer:

  • Matrix Effect Evaluation : Spike deuterated standards into different biological matrices (e.g., plasma vs. liver homogenates) to identify interference .
  • Internal Standard Stability Testing : Monitor degradation under experimental conditions (e.g., pH, temperature) using time-course LC-MS .
  • Method Cross-Validation : Compare results with orthogonal techniques like stable isotope-labeled cholic acid-d4 to isolate protocol-specific biases .

Tables for Key Parameters

Parameter Value Reference
Molecular Weight542.72 g/mol
Purity (HPLC)>95%
Solubility in PBS (pH 7.2)3 mg/mL
Aggregation Number4
CMC Range3–11 mM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.